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Compound of Interest

Compound Name: C6 NBD Sphingomyelin

Cat. No.: B164454

These application notes provide a detailed protocol for researchers, scientists, and drug
development professionals on the use of C6-NBD Sphingomyelin for labeling and visualizing
sphingolipid dynamics in live cells.

Introduction

C6-NBD Sphingomyelin (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl
phosphocholine) is a fluorescent analog of sphingomyelin, a major component of mammalian
cell membranes.[1][2] This probe is instrumental in studying sphingolipid metabolism,
trafficking, and localization within living cells.[2] Sphingolipids are not only structural
components of the plasma membrane but are also involved in crucial cellular processes like
signal transduction.[1][3] C6-NBD-SM allows for the visualization of endocytic pathways and
the dynamics of lipid domains, such as lipid rafts.[4][5] The NBD fluorophore provides a strong
fluorescent signal, making it suitable for fluorescence microscopy.[4]

Quantitative Data Summary

The following table summarizes the key spectral properties and experimental parameters for
C6-NBD Sphingomyelin.
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Parameter Value Reference

6-((N-(7-nitrobenz-2-oxa-1,3-
) diazol-4-
Full Chemical Name ) ) [2]
yl)amino)hexanoyl)sphingosyl

phosphocholine

CAS Number 94885-04-8 [2]
Excitation Maximum 466 nm [2][6]
Emission Maximum 536 nm [2][6]
Molecular Weight 740.88 g/mol [6]
Recommended Staining

: 5 uM [4]
Concentration
Typical Incubation Time 30 - 60 minutes [4107]

o Plasma membrane, endocytic

Probe Localization [21[7]

vesicles

Experimental Protocols
Preparation of C6-NBD-Sphingomyelin-BSA Complex

For effective delivery to live cells, it is recommended to complex the lipophilic C6-NBD-SM with
bovine serum albumin (BSA).[4] This enhances its solubility in aqueous media and facilitates its
incorporation into the plasma membrane.

Materials:

C6-NBD-Sphingomyelin (solid form)

Chloroform:Ethanol (19:1 v/v)

Absolute Ethanol

Defatted BSA (fatty acid-free)
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Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

Glass test tubes

Nitrogen gas source

Vacuum desiccator

Vortex mixer
Procedure:

e Prepare a 1 mM Stock Solution: Dissolve the solid C6-NBD-SM in a chloroform:ethanol (19:1
v/v) mixture to a final concentration of 1 mM.[4] Store this stock solution at -20°C, protected
from light.[4]

e Dry the Lipid: Dispense 50 pL of the 1 mM stock solution into a small glass test tube.[4]
Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under a
vacuum for at least one hour to remove any residual solvent.[4]

e Redissolve in Ethanol: Redissolve the dried lipid film in 200 pL of absolute ethanol.[4]

e Prepare BSA Solution: In a 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in
10 mL of serum-free HBSS/HEPES.[4]

o Form the Complex: While vigorously vortexing the BSA solution, inject the 200 pL of the
ethanol-dissolved C6-NBD-SM.[4]

» Final Concentration and Storage: This procedure results in a solution containing
approximately 5 uM C6-NBD-SM complexed with 5 uM BSA.[4] This working solution can be
stored in a plastic tube at -20°C.[4]

Live Cell Labeling Protocol

This protocol is designed for labeling adherent cells grown on glass coverslips or in glass-
bottom dishes suitable for microscopy.

Materials:
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Cells cultured on glass coverslips or imaging dishes

C6-NBD-SM-BSA complex (5 uM working solution)

Fresh, serum-free culture medium

Ice bath

Procedure:

Cell Preparation: Grow cells to the desired confluency (typically 50-70%) on a suitable
imaging surface.

o Wash Cells: Aspirate the culture medium and gently wash the cells twice with ice-cold,
serum-free medium or HBSS/HEPES.

e Labeling Incubation: Place the cells on an ice bath (4°C). Add the pre-chilled 5 uM C6-NBD-
SM-BSA complex to the cells and incubate for 30 minutes at 4°C.[4] This initial low-
temperature incubation allows the lipid to insert into the outer leaflet of the plasma
membrane while minimizing endocytosis.[8]

o Wash Off Unbound Probe: After incubation, aspirate the labeling solution and wash the cells
three times with ice-cold, serum-free medium to remove any unbound probe.[4]

« Initiate Internalization: Add fresh, pre-warmed (37°C) complete culture medium to the cells
and transfer them to a 37°C incubator with 5% CO2 for 30-60 minutes.[4][7] This step allows
for the temperature-dependent internalization of the labeled sphingomyelin.[8]

Final Wash: Wash the cells once with fresh medium. The cells are now ready for imaging.

Back-Exchange Protocol (Optional)

To specifically visualize the internalized pool of C6-NBD-SM, a "back-exchange" procedure can
be performed to remove the fluorescent lipid remaining in the outer leaflet of the plasma
membrane.[7]

Materials:
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o Labeled cells (after step 5 of the Live Cell Labeling Protocol)

e Back-exchange medium: Serum-free medium containing 5% (w/v) defatted BSA.[9]

Procedure:

Prepare Cells: After the 37°C internalization step, place the cells back on ice.

» Perform Back-Exchange: Wash the cells twice with the pre-chilled back-exchange medium.
[9] The incubation time may need to be optimized depending on the cell type but is typically
performed for 1-2 minutes.[9]

o Wash: Wash the cells three times with ice-cold, serum-free medium to remove the BSA.

e Image: The remaining fluorescence will correspond to the C6-NBD-SM that has been
internalized into endocytic compartments.[7]

Fluorescence Microscopy and Imaging

Equipment:

e Fluorescence microscope (confocal or widefield) equipped for live-cell imaging (with
temperature and CO2 control).

« Filter set suitable for NBD (Excitation: ~460-480 nm, Emission: ~520-550 nm).
Procedure:

e Mount the Sample: Place the dish or coverslip onto the microscope stage. If long-term
imaging is required, use an appropriate live-cell imaging solution and a stage-top incubator.
[10]

e Locate Cells: Use brightfield or phase-contrast microscopy to locate and focus on the cells.

e Acquire Images: Switch to the fluorescence channel. Use the lowest possible excitation light
intensity and shortest exposure time to minimize phototoxicity and photobleaching,
especially for time-lapse experiments.[10]
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+ Data Analysis: The resulting images will show the localization of C6-NBD-SM. Plasma
membrane staining will be evident, and with sufficient internalization time, fluorescent puncta
corresponding to endosomes and other intracellular vesicles will appear.[7]

Diagrams of Pathways and Workflows

Plasma Membrane Downstream Signaling

g Apoptosis

Sphingomyelin (SM) Sphingomyelinase
(SMase)

Hydrolysis

Ceramide

g Cell Proliferation
s Senescence

Sphingomyelin to Ceramide Signaling Pathway

Click to download full resolution via product page

Caption: Sphingomyelin is hydrolyzed by sphingomyelinase to produce ceramide, a key lipid
second messenger.[5]
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Caption: A step-by-step workflow for labeling live cells with C6-NBD Sphingomyelin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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